N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and quinoxaline derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include:
- Pyridine derivatives
- Quinoxaline derivatives
- Coupling agents such as EDCI or DCC
- Solvents like DMF or DMSO
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Biological Activity
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₂ |
Molecular Weight | 286.33 g/mol |
CAS Number | Not available |
The structure includes a methoxypyridine moiety and a quinoxaline derivative, which are known for their biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core followed by amide bond formation. The synthetic route may include:
- Formation of Quinoxaline : Utilizing appropriate precursors to construct the quinoxaline ring.
- Methoxypyridine Attachment : Introducing the methoxy group at the 6-position of the pyridine.
- Amidation : Reacting with propanamide to form the final product.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations showed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to it demonstrated IC50 values below 20 μM against gastric cancer cell lines, indicating potent anticancer properties .
Table 1: Cytotoxicity Data
Compound ID | Cancer Cell Line | IC50 (μM) | Normal Cell Line IC50 (μM) |
---|---|---|---|
16b | ACP03 (Gastric) | <20 | Not Active |
17b | HCT116 (Colon) | <15 | >50 |
The mechanism of action appears to involve inhibition of mammalian topoisomerase II, a common target for many anticancer drugs . This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that similar compounds can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, leading to increased levels of double-stranded DNA breaks .
The biological mechanisms underlying the activity of this compound include:
- Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
- Antimicrobial Effects : Targeting bacterial topoisomerases leading to cell death.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Gastric Cancer : A study reported that derivative 16b significantly reduced tumor growth in xenograft models when administered at therapeutic doses.
- Toxicological Assessment : Toxicity assessments indicated low hemolytic activity when tested against erythrocytes, suggesting a favorable safety profile for further development .
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C18H18N4O3/c1-22-15-6-4-3-5-13(15)21-14(18(22)24)8-9-16(23)20-12-7-10-17(25-2)19-11-12/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) |
InChI Key |
LMRRMBCNTDDPAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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